![molecular formula C15H20O5 B12309330 6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12309330.png)
6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Extraction from natural sources, such as the Alisma plant, remains a primary method for obtaining this compound .
Análisis De Reacciones Químicas
Types of Reactions
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical studies.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.
Industry: Utilized in the development of natural product-based formulations and products.
Mecanismo De Acción
The mechanism of action of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as inflammation and microbial growth. detailed molecular targets and pathways are not well-characterized in the literature.
Comparación Con Compuestos Similares
Similar Compounds
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide:
Other Guaiane-type Sesquiterpenes: Similar compounds with varying functional groups and biological activities.
Uniqueness
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide stands out due to its specific hydroxylation pattern and the presence of a lactone ring, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHTVVJDLWGFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)
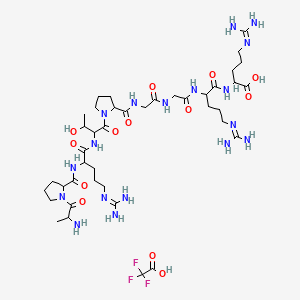
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
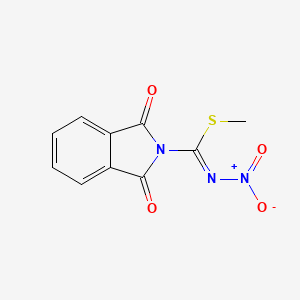
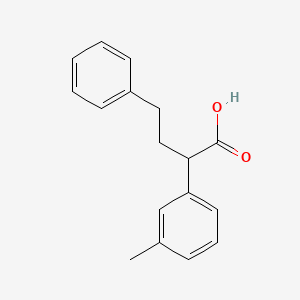
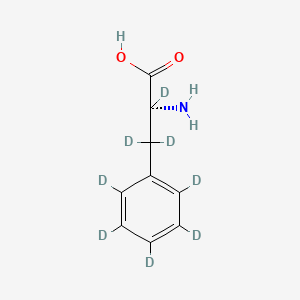
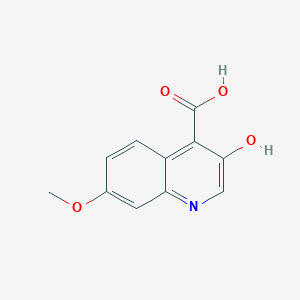
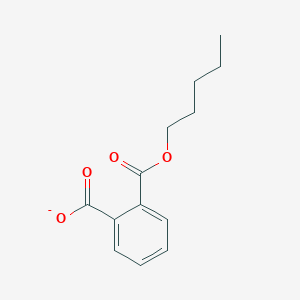
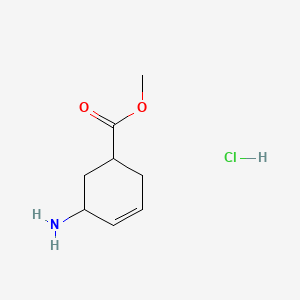
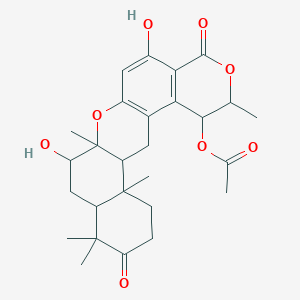
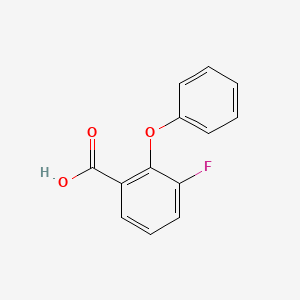
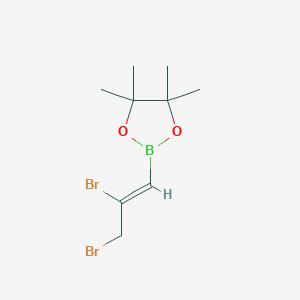
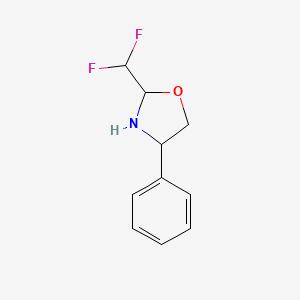
![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
